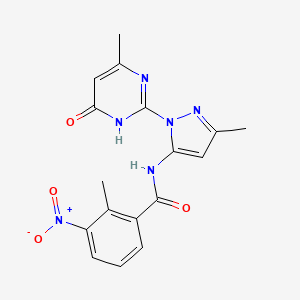

2-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Description

2-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a heterocyclic compound featuring a pyrimidinone core fused with a pyrazole ring and a nitro-substituted benzamide moiety. Its molecular formula is C₁₉H₁₈N₆O₄, with a calculated molecular weight of 394.39 g/mol. The structure includes:

- A 3-methylpyrazole ring linked to the pyrimidinone, enhancing planarity and stability.

- A 3-nitrobenzamide substituent, which may influence electronic properties and solubility.

Properties

IUPAC Name |

2-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O4/c1-9-8-15(24)20-17(18-9)22-14(7-10(2)21-22)19-16(25)12-5-4-6-13(11(12)3)23(26)27/h4-8H,1-3H3,(H,19,25)(H,18,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAVXTBUURKTBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Synthesis of the Pyrimidine Ring: This involves the condensation of an appropriate aldehyde with urea or thiourea in the presence of a catalyst.

Coupling of the Rings: The pyrazole and pyrimidine rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

Introduction of the Nitrobenzamide Group: This step involves the nitration of a benzene ring followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on logP :

- The target compound’s nitro group likely increases polarity compared to F269-0500’s dimethylbenzamide (logP = 2.94). However, its logP remains unquantified in the evidence.

- Thioacetamide derivatives (e.g., 5.11) exhibit lower molecular weights (~324 g/mol) due to simpler substituents .

Bioactivity Trends: Pyrimidinone-thioacetamides (e.g., 5.11) showed anticonvulsant activity in preliminary studies, suggesting the pyrimidinone core is critical for CNS targeting . Trifluoromethyl-substituted analogs (e.g., compound 42) demonstrated potent antitubercular activity (MIC: 0.5 μM), highlighting the role of electron-withdrawing groups in enhancing potency .

Key Observations:

- Synthesis Efficiency : Thioacetamide derivatives (e.g., 5.11) achieved higher yields (75%) compared to antitubercular analogs (29%) .

- Structural Confirmation: ¹H NMR signals for NHCO (~10 ppm) and aromatic protons (~7–8 ppm) are consistent across analogs, validating the shared pyrimidinone-pyrazole scaffold .

Functional Group Impact on Solubility and Bioavailability

- Nitro Group (Target Compound) : Likely reduces logSw (aqueous solubility) compared to F269-0500 (logSw = -3.11) due to increased hydrophobicity .

- Thioacetamide Linkers (5.11–5.15) : Introduce sulfur atoms, which may enhance membrane permeability but reduce metabolic stability .

- Trifluoromethyl (Compound 42) : Improves lipophilicity and target binding via hydrophobic interactions, critical for antitubercular activity .

Biological Activity

The compound 2-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antiviral, and enzyme inhibitory activities.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : 302.33 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and antiviral properties. Below is a summary of the findings from various studies.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:

- Compounds synthesized via the Biginelli reaction showed moderate to good antibacterial activity against Staphylococcus aureus and Escherichia coli, surpassing the activity of standard antibiotics like Ciprofloxacin .

| Bacterial Strain | Inhibition (%) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 70% | Ciprofloxacin |

| Escherichia coli | 65% | Ciprofloxacin |

| Pseudomonas aeruginosa | 60% | Ciprofloxacin |

Antiviral Activity

The compound's potential antiviral properties have also been explored. Some studies indicate that pyrazole derivatives exhibit promising antiviral efficacy against viruses such as herpes simplex virus type 1 (HSV-1). For example:

- A study indicated that certain pyrazole-containing compounds reduced HSV-1 plaque formation by up to 69% at effective concentrations .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. The compound's structure suggests potential interactions with aldo-keto reductases (AKRs), which are implicated in various metabolic processes and disease states:

- Compounds with similar structures have been shown to inhibit AKR isoforms with Ki values in the micromolar range, indicating their potential as therapeutic agents .

Case Studies

Several case studies have highlighted the biological activity of compounds related to the target molecule:

-

Study on Antimicrobial Activity :

- A series of synthesized compounds were tested against a panel of bacteria, demonstrating varying degrees of effectiveness, particularly against Gram-positive bacteria.

- Results indicated that modifications in the chemical structure significantly influenced antimicrobial potency.

-

Antiviral Efficacy Assessment :

- In vitro studies focused on the efficacy of pyrazole derivatives against viral infections revealed promising results, particularly in blocking viral replication.

-

Enzyme Inhibition Profile :

- Investigations into enzyme inhibition showed that specific structural modifications enhanced selectivity towards AKR isoforms, suggesting avenues for drug design targeting metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.